2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol
Description
2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and an amino group attached to a pyridine ring
Properties
IUPAC Name |
2-[(5-bromo-3-nitropyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3/c1-9(2,5-14)12-8-7(13(15)16)3-6(10)4-11-8/h3-4,14H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWKFITCLFFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol typically involves multiple steps. One common route starts with the nitration of 5-bromo-2-aminopyridine to produce 5-bromo-3-nitropyridine. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-nitropyridine compounds exhibit significant antimicrobial properties. The incorporation of a bromo group enhances the compound's activity against various bacterial strains. A study demonstrated that similar nitropyridine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Nitropyridines have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise in targeting specific pathways involved in tumor growth .
Case Study: Synthesis and Testing
A recent synthesis of related nitropyridine derivatives highlighted their efficacy in vitro against cancer cell lines. The study reported IC50 values indicating potent activity, suggesting that 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol could be a lead compound for further development .
Agrochemicals
Pesticidal Activity
Compounds containing nitropyridine moieties have been explored for their pesticidal properties. Research has shown that such compounds can act as effective insecticides and herbicides due to their ability to disrupt biological processes in pests.
Field Trials
Field trials conducted on crops treated with nitropyridine-based pesticides revealed significant reductions in pest populations without harming beneficial insects. The studies emphasized the need for further exploration of the environmental impact and efficacy of these compounds .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions, enhancing the mechanical properties of polymers.
Case Study: Synthesis of Functional Polymers
In a study focusing on polymerization techniques, this compound was used to synthesize functionalized polymers with enhanced thermal stability and mechanical strength. The resulting materials exhibited superior performance in various applications, including coatings and composites .
Mechanism of Action
The mechanism of action of 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-nitropyridine
- 5-Bromo-2-nitropyridine
- 2-Amino-3-bromo-5-nitropyridine
Uniqueness
Compared to similar compounds, 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol has a unique structure that includes an additional amino alcohol moiety. This structural feature enhances its solubility and reactivity, making it more versatile in various applications.
Biological Activity
The compound 2-((5-Bromo-3-nitropyridin-2-yl)amino)-2-methylpropan-1-ol is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is , and its structure includes a brominated nitropyridine moiety, which is often associated with enhanced biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing nitro groups, particularly in the context of nitroimidazoles. The presence of the 5-bromo and 3-nitro substituents in the pyridine ring enhances the compound's effectiveness against various bacterial strains.
- Mechanism of Action : The nitro group is believed to play a crucial role in the mechanism of action by generating reactive nitrogen species that damage bacterial DNA.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
| Mycobacterium tuberculosis | 0.78 |
These values indicate significant antibacterial activity, particularly against Mycobacterium tuberculosis , suggesting potential for use in treating resistant infections .
2. Antitumoral Activity
The compound has also shown promise in antitumoral applications . Research indicates that derivatives of nitropyridine can inhibit cancer cell proliferation through various pathways.
- Case Study : A study on benzopyran derivatives indicated that modifications at specific positions, including those similar to our compound, led to increased cytotoxicity against cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
The presence of the nitro group is essential for this activity, as it modulates intracellular mechanisms involved in apoptosis .
3. Anti-inflammatory Activity
In addition to its antimicrobial and antitumoral effects, the compound exhibits anti-inflammatory properties . Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Mechanism : The inhibition of NF-kB signaling pathways has been noted, leading to a decrease in inflammatory markers such as TNF-α and IL-6.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-α | 50 |
| IL-6 | 45 |
Such findings suggest that this compound could be beneficial in treating inflammatory diseases .
Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to This compound .
- Antibacterial Studies : A comprehensive evaluation demonstrated that compounds containing bromine and nitro groups exhibited superior antibacterial activity compared to their chloro counterparts .
- Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, revealing that structural modifications significantly affect their cytotoxic potential .
- Inflammatory Response Modulation : The ability of these compounds to modulate immune responses was assessed through in vitro assays, confirming their potential as therapeutic agents in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
